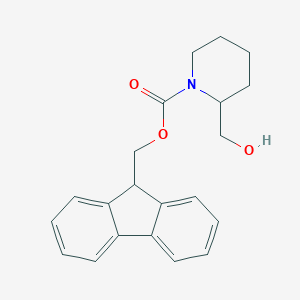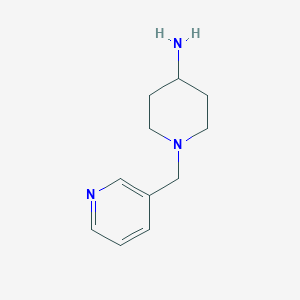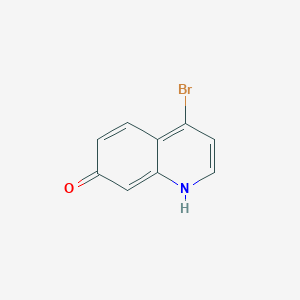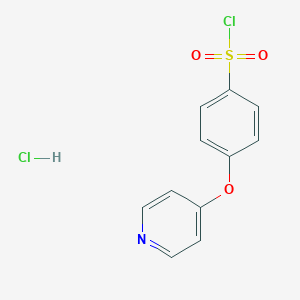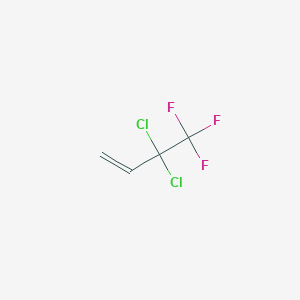
3,3-Dicloro-4,4,4-trifluorobut-1-eno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dichloro-4,4,4-trifluorobut-1-ene is a chemical compound with the molecular formula C4H3Cl2F3. It is known for its unique chemical properties, which arise from the presence of both chloro and trifluoromethyl groups. This compound is used primarily in research and industrial applications due to its reactivity and versatility in various chemical reactions.
Aplicaciones Científicas De Investigación
3,3-Dichloro-4,4,4-trifluorobut-1-ene has several applications in scientific research:
Organic Synthesis: It is used in the preparation and reactions of cyclopropenes and butenolides.
NMR Spectroscopy: Detailed NMR investigations provide insights into its chemical structure and behavior, aiding in the understanding of its molecular complexity.
Material Science and Polymer Chemistry: It is used in the reaction of 4,4,4-trifluorobutanethiol on Mo (110) to understand decomposition pathways and differences in chemistry due to the presence of fluorine.
Métodos De Preparación
The synthesis of 3,3-Dichloro-4,4,4-trifluorobut-1-ene typically involves the reaction of 3,3-Dichloro-4,4,4-trifluorobutan-1-ol with a suitable dehydrating agent. Common dehydrating agents used in this process include phosphorus pentoxide, thionyl chloride, or phosphorus oxychloride. The reaction is usually carried out in a solvent such as dichloromethane, chloroform, or toluene. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
3,3-Dichloro-4,4,4-trifluorobut-1-ene undergoes various types of chemical reactions, including:
Electrophilic Addition: The electron-withdrawing effect of the trifluoromethyl group activates the double bond towards electrophilic attack, enabling reactions with electrophiles like halogens and hydrogen halides.
Nucleophilic Substitution: The chlorine atoms, activated by the adjacent trifluoromethyl group, can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alkoxides, and thiols.
Cycloadditions: This compound has the potential to participate in [2+2] and [4+2] cycloaddition reactions, offering pathways to diverse cyclic compounds.
Mecanismo De Acción
The mechanism of action for 3,3-Dichloro-4,4,4-trifluorobut-1-ene often involves reactions with nucleophiles due to the electrophilic nature of the carbon atoms bonded to electron-withdrawing groups such as chloro and trifluoromethyl. For example, the base-promoted reaction of nucleophiles with similar compounds leads to various β-substituted-trifluoromethyl-ethenes, indicating a potential pathway for reactions involving this compound.
Comparación Con Compuestos Similares
3,3-Dichloro-4,4,4-trifluorobut-1-ene can be compared with other similar compounds, such as:
3,3-Dichloro-4,4,4-trifluorobutan-1-ol: A precursor in the synthesis of 3,3-Dichloro-4,4,4-trifluorobut-1-ene.
2-chloro-3,3,3-trifluoroprop-1-ene: Exhibits similar reactivity due to the presence of chloro and trifluoromethyl groups.
The uniqueness of 3,3-Dichloro-4,4,4-trifluorobut-1-ene lies in its ability to undergo a wide range of chemical reactions, making it a valuable intermediate in the synthesis of various chemical products.
Propiedades
IUPAC Name |
3,3-dichloro-4,4,4-trifluorobut-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2F3/c1-2-3(5,6)4(7,8)9/h2H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYDFQPSUREAIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(F)(F)F)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371651 |
Source


|
| Record name | 3,3-dichloro-4,4,4-trifluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175400-95-0 |
Source


|
| Record name | 3,3-dichloro-4,4,4-trifluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
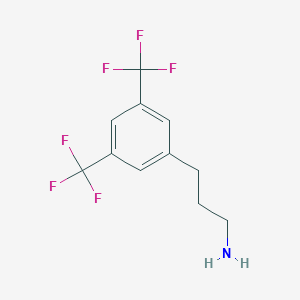

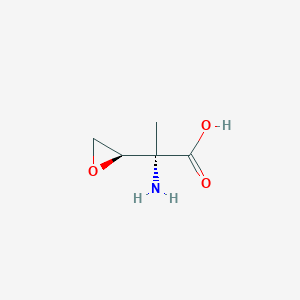
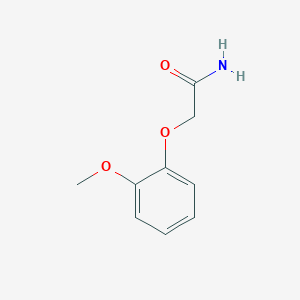
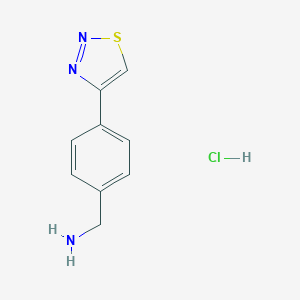
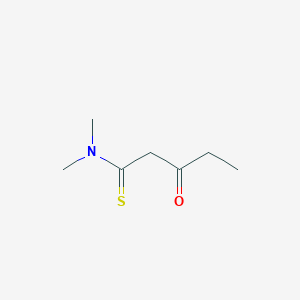
![(1S,2R,3S,6S,7R)-tricyclo[5.2.1.02,6]dec-8-en-3-amine](/img/structure/B70496.png)
![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B70497.png)
